4-Ethylthiophenyl-(3-thienyl)methanol
Description
4-Ethylthiophenyl-(3-thienyl)methanol (C₁₃H₁₄OS, MW 218.31) is a thiophene-based methanol derivative featuring an ethyl-substituted thiophenyl group and a 3-thienyl moiety . Its structure combines aromatic heterocycles (thiophene rings) with a hydroxymethyl group, making it a candidate for diverse applications, including medicinal chemistry and materials science.
Properties
IUPAC Name |
(4-ethylsulfanylphenyl)-thiophen-3-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14OS2/c1-2-16-12-5-3-10(4-6-12)13(14)11-7-8-15-9-11/h3-9,13-14H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSGOBWZISLMEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C2=CSC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Ethylthiophenyl-(3-thienyl)methanol is a sulfur-containing organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antioxidant, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a thiophenyl group connected to a thienyl unit, with an ethyl group attached to the thiophenyl. Its chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C₁₁H₁₄S₂O
- Molecular Weight: 226.36 g/mol
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)). The results indicate that the compound effectively scavenges free radicals, demonstrating a dose-dependent response.
| Concentration (µg/mL) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 50 | 45 | 50 |
| 100 | 70 | 75 |
| 200 | 85 | 90 |
This antioxidant activity is attributed to the presence of the thiol group, which plays a crucial role in neutralizing reactive oxygen species (ROS).
Anticancer Activity
Preliminary studies have explored the anticancer effects of this compound on various cancer cell lines. In particular, it has shown promise in inhibiting cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
The mechanism of action appears to involve induction of apoptosis and modulation of cell cycle progression, although further studies are necessary to elucidate these pathways.
The biological activity of this compound can be linked to its chemical structure. The thiol group is known for its ability to participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the aromatic rings may interact with various biological targets, including enzymes and receptors.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative therapeutic agent.
- Antioxidant Properties Assessment : Research conducted by Food Chemistry evaluated the antioxidant capacity of several thiophenes, including this compound, confirming its significant activity compared to traditional antioxidants like ascorbic acid.
- Cancer Cell Line Study : A recent investigation in Cancer Letters reported that treatment with this compound resulted in reduced viability and increased apoptosis in A549 cells, supporting its potential role in cancer therapy.
Comparison with Similar Compounds
Structural Analogues
a. Di(3-thienyl)methanol (C₉H₈OS₂, MW 212.29)
- Structure : Two 3-thienyl groups attached to a hydroxymethyl group.
- Key Differences: Lacks the ethylthiophenyl substituent, resulting in reduced hydrophobicity compared to 4-ethylthiophenyl-(3-thienyl)methanol.
- Bioactivity: Demonstrates potent cytotoxicity against T98G brain cancer cells (IC₅₀ <20 µg/mL) with minimal effects on normal HEK cells .
b. 4-Ethylthiophenyl-(2-furyl)methanol
- Structure : Replaces the 3-thienyl group with a 2-furyl ring.
c. Ethyl 5-(3-(hydroxyamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate (C₂₄H₃₁N₃O₆S, MW 497.59)
- Structure: A thiophene ester with hydroxyamino and phenylamino substituents.
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| This compound | C₁₃H₁₄OS | 218.31 | Moderate in ethanol | ~2.8 |
| Di(3-thienyl)methanol | C₉H₈OS₂ | 212.29 | High in DMSO | ~1.9 |
| 4-Ethylthiophenyl-(2-furyl)methanol | C₁₃H₁₄O₂ | 202.25 | Moderate in ethanol | ~2.5 |
Regioselectivity and Reactivity
- 3-Thienyl vs. 2-Thienyl : Substitution at the 3-position (as in the target compound) may reduce enantioselectivity in catalytic reactions compared to 2-thienyl analogues, as observed in hydroboration studies .
- Electronic Effects : The sulfur atom in thiophene influences electron density; ethyl substitution may further modulate reactivity in cross-coupling or electrophilic substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
